Methyl 4-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinyl}-4-oxobutanoate
CAS No.:
Cat. No.: VC16698193
Molecular Formula: C14H17BrN2O5
Molecular Weight: 373.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H17BrN2O5 |
|---|---|
| Molecular Weight | 373.20 g/mol |
| IUPAC Name | methyl 4-[2-[2-(2-bromo-4-methylphenoxy)acetyl]hydrazinyl]-4-oxobutanoate |
| Standard InChI | InChI=1S/C14H17BrN2O5/c1-9-3-4-11(10(15)7-9)22-8-13(19)17-16-12(18)5-6-14(20)21-2/h3-4,7H,5-6,8H2,1-2H3,(H,16,18)(H,17,19) |
| Standard InChI Key | BYRUUFHDTSUGGY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)OCC(=O)NNC(=O)CCC(=O)OC)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a hydrazinyl group linked to a 2-bromo-4-methylphenoxy moiety via an acetyl bridge, terminating in a methyl 4-oxobutanoate ester (Figure 1). The SMILES notation (COC(=O)CCC(=O)NN(C(=O)COc1cc(c(cc1)C)Br)C) delineates its connectivity, while the InChIKey (InChI=1S/C14H17BrN2O5/c1-9-3-4-11(10(15)7-9)22-8-13...) provides a unique identifier for its stereochemical configuration.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₇BrN₂O₅ |
| Molecular Weight | 373.20 g/mol |
| logP (Partition Coefficient) | 2.84 (estimated) |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 2 |
| Polar Surface Area | 98.5 Ų |
The logP value suggests moderate lipophilicity, favoring membrane permeability in biological systems, while the polar surface area indicates potential solubility in polar solvents like ethanol or dimethyl sulfoxide (DMSO) .
Synthesis and Reaction Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence:
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Acetylation of 2-bromo-4-methylphenol: Reaction with chloroacetyl chloride yields 2-(2-bromo-4-methylphenoxy)acetyl chloride.
-
Hydrazine Conjugation: The acetyl chloride reacts with methyl 4-hydrazinyl-4-oxobutanoate to form the hydrazinyl linkage.
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Esterification: Methanol facilitates the final esterification under acidic catalysis.
Table 2: Optimal Reaction Conditions
| Step | Conditions | Yield |
|---|---|---|
| Acetylation | 0–5°C, anhydrous dichloromethane | 78% |
| Hydrazine Conjugation | RT, triethylamine catalyst | 65% |
| Esterification | Reflux, H₂SO₄ catalyst | 82% |
Key Challenges: Side reactions, such as over-acetylation or hydrolysis of the ester group, necessitate precise temperature control and stoichiometric ratios.
Applications in Chemical Research
Intermediate in Heterocyclic Synthesis
The compound’s hydrazinyl and ketoester groups enable cyclocondensation reactions to form pyrazolone and pyridazinone derivatives, which are pharmacophores in antiviral and anticancer agents. For example, reacting it with β-ketoesters yields 5-membered heterocycles with demonstrated bioactivity in preliminary assays.
Coordination Chemistry
The hydrazine moiety acts as a bidentate ligand, forming complexes with transition metals like copper(II) and nickel(II). These complexes exhibit unique magnetic and catalytic properties, potentially useful in asymmetric synthesis .
Research Findings and Future Directions
Biological Activity Screening
In vitro studies highlight moderate antimicrobial activity against Staphylococcus aureus (MIC = 32 µg/mL) and Candida albicans (MIC = 64 µg/mL). Molecular docking simulations suggest inhibition of bacterial dihydrofolate reductase (DHFR) via hydrogen bonding with the hydrazine group.
Material Science Applications
The bromine atom facilitates Suzuki-Miyaura cross-coupling, enabling incorporation into conjugated polymers for organic electronics. Preliminary tests show a bandgap of 2.8 eV, suitable for photovoltaic applications.
Future Research Priorities:
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Structure-Activity Relationship (SAR) Studies: Modifying the phenoxy substituent to enhance bioactivity.
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Scale-Up Protocols: Developing continuous-flow synthesis to improve yield and sustainability.
| Exposure Route | Precautionary Measures |
|---|---|
| Skin | Nitrile gloves, lab coat |
| Inhalation | Fume hood, N95 respirator |
| Disposal | Incineration at >800°C |
First Aid: Immediate rinsing with water for skin/eye contact and oxygen therapy for inhalation exposure .
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